N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC15687497
Molecular Formula: C35H31N5OS
Molecular Weight: 569.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C35H31N5OS |
|---|---|
| Molecular Weight | 569.7 g/mol |
| IUPAC Name | N-[(E)-anthracen-9-ylmethylideneamino]-2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C35H31N5OS/c1-35(2,3)27-19-17-24(18-20-27)33-38-39-34(40(33)28-13-5-4-6-14-28)42-23-32(41)37-36-22-31-29-15-9-7-11-25(29)21-26-12-8-10-16-30(26)31/h4-22H,23H2,1-3H3,(H,37,41)/b36-22+ |
| Standard InChI Key | HJWJXSIDMJBVBX-HPNXWYHWSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C5C=CC=CC5=CC6=CC=CC=C64 |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Introduction
N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound belonging to the class of hydrazones and azomethines. It features an anthracene moiety linked to a triazole derivative through a methylene bridge, which is further connected to a hydrazide functional group. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features.
Synthesis and Reaction Conditions
The synthesis of N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves several steps, requiring careful optimization of reaction conditions such as temperature, time, and solvent choice to achieve high yield and purity. Continuous flow reactors may be employed for large-scale production to enhance control over reaction parameters.
Potential Applications
This compound's unique structure, combining an anthracene moiety with a triazole derivative, suggests potential applications in medicinal chemistry, particularly in areas such as cancer treatment and gene therapy. The anthracene component is known for its ability to intercalate with DNA, which may inhibit DNA replication and transcription. Additionally, the triazole ring can interact with various enzymes and proteins, potentially modulating their activity.
Chemical Reactivity
The reactivity of N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be influenced by its electronic structure and steric factors associated with substituents on the triazole and phenyl rings. This compound can undergo various chemical reactions, which may be leveraged to modify its structure and enhance its biological activity.
Mechanism of Action
The mechanism of action for this compound involves several pathways, potentially including DNA intercalation and enzyme modulation. Further research is needed to fully elucidate its mechanisms and explore its therapeutic potential.
Comparison with Similar Compounds
Similar compounds, such as N'-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, share structural similarities but differ in specific substituents. These variations can significantly impact biological activity and potential applications.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | Anthracene linked to triazole with tert-butylphenyl substitution | Potential in medicinal chemistry and materials science |
| N'-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | Anthracene linked to triazole with methylphenyl substitution | Exhibits significant biological activity, potential in oncology |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume